molecular formula C22H19ClO3 B3026102 Atovaquone D4 CAS No. 2070015-14-2

Atovaquone D4

Cat. No. B3026102
M. Wt: 370.9 g/mol
InChI Key: BSJMWHQBCZFXBR-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atovaquone D4 is intended for use as an internal standard for the quantification of atovaquone by GC- or LC-MS . It is a broad-spectrum antiprotozoal agent that is active against Plasmodium, Toxoplasma, and Babesia, among other protozoa .


Synthesis Analysis

A novel prodrug of Atovaquone has been synthesized to enhance the therapeutic efficacy of this renowned antimalarial drug . The prodrug overcomes the challenges associated with the poor solubility of the parent drug, Atovaquone, and thus contributes to increased drug bioavailability . The synthesis, characterization, and reaction condition optimizations have been summarized in a systematic pathway .


Molecular Structure Analysis

The molecular structure of Atovaquone D4 is similar to that of Atovaquone . It is a hydroxy-1,4-naphthoquinone, an analog of both ubiquinone and lawsone .


Chemical Reactions Analysis

The synthesis of Atovaquone involves reaction optimization studies . The reaction conditions for the synthesis of Atovaquone prodrug have been made consistent and repeatable, enabling the synthetic process to be suitable for large-scale manufacturing .


Physical And Chemical Properties Analysis

Atovaquone D4 is a highly lipophilic drug . It closely resembles the structure of ubiquinone . It is soluble in chloroform and is stored at -20°C .

Scientific Research Applications

Molecular Interactions and Drug Resistance

Atovaquone, a hydroxynaphthoquinone, is notably used in treating malaria, pneumonia, and toxoplasmosis, primarily through inhibiting parasite and fungal respiration by binding to the cytochrome bc1 complex. Notably, the emergence of atovaquone-resistant strains in pathogens like Plasmodium falciparum and Pneumocystis jirovecii is linked to mutations in the cytochrome b gene. Research has utilized yeast and bovine bc1 complexes to model the molecular interaction of atovaquone with pathogen enzymes, providing insights into the drug resistance mechanism (Kessl, Meshnick, & Trumpower, 2007).

Broad-Spectrum Anti-Infective Applications

Atovaquone has shown promise in treating malaria and AIDS-associated diseases like Pneumocystis carinii pneumonia and toxoplasmosis. It stands out among its class for its oral therapeutic activity in humans (Hudson, 1993).

Targeting Cancer Stem Cells

Atovaquone's mechanism as an OXPHOS inhibitor and its impact on cancer stem cells (CSCs) have been explored. It has shown anti-cancer activity against CSCs, notably in breast cancer cell models. This research indicates that atovaquone induces oxidative stress and apoptosis in CSCs, presenting a potential new avenue for cancer treatment (Fiorillo et al., 2016).

Antiparasitic Properties

Atovaquone's effectiveness against Pneumocystis carinii pneumonia and in combination treatments for malaria and babesiosis showcases its broad antiprotozoal activity. This highlights its role in managing diseases where resistance or side effects from other treatments are concerns (Baggish & Hill, 2002).

Structural Insights and Drug Binding

Understanding atovaquone's interaction with the cytochrome bc1 complex, specifically at the ubiquinol oxidation pocket, helps explain the differential inhibition of fungal versus mammalian enzymes and drug resistance. Mutations in this region, such as the L275F mutation in yeast, decrease sensitivity to atovaquone, offering insights into resistance mechanisms (Kessl et al., 2003).

Chemotherapy-Resistant Acute Myeloid Leukemia

Atovaquone has been tested preclinically against acute myeloid leukemia (AML) cell lines and patient samples, showing promise in inducing apoptosis and suppressing oxidative phosphorylation in AML cells. This supports its potential as an anticancer therapy (Stevens et al., 2019).

Antimalarial Pharmacology

As a component of the drug Malarone, atovaquone has been extensively used for treating and preventing malaria. Its pharmacology and therapeutic profile are significant, especially with the expiration of Malarone's patent and the potential for low-cost generics (Nixon et al., 2013).

Safety And Hazards

Atovaquone D4 should be handled with care to avoid dust formation . Avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Atovaquone is currently used for the treatment of pneumocystis pneumonia (PCP) and/or toxoplasmosis in immune-compromised patients . It is also used along with other medications to treat babesiosis . Preliminary research found that Atovaquone could inhibit the replication of SARS-CoV-2 in vitro . Clinical trials of Atovaquone for the treatment of COVID-19 are planned and ongoing .

properties

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i1D,2D,3D,4D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWHQBCZFXBR-RHQRLBAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)C2=O)C3CCC(CC3)C4=CC=C(C=C4)Cl)O)[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atovaquone D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atovaquone D4
Reactant of Route 2
Atovaquone D4
Reactant of Route 3
Atovaquone D4
Reactant of Route 4
Atovaquone D4
Reactant of Route 5
Atovaquone D4
Reactant of Route 6
Atovaquone D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.